5-Chloro-2-methyl-1,8-naphthyridine
Description
Properties
IUPAC Name |
5-chloro-2-methyl-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-2-3-7-8(10)4-5-11-9(7)12-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDRQEIMGVCUET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=CC(=C2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483145 | |
| Record name | 5-Chloro-2-methyl-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1772-45-8 | |
| Record name | 5-Chloro-2-methyl-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-2-methyl-1,8-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 5 Chloro 2 Methyl 1,8 Naphthyridine and Its Derivatives
Established Synthetic Pathways for 1,8-Naphthyridine (B1210474) Ring Systems
The construction of the 1,8-naphthyridine skeleton can be achieved through several established synthetic routes. These methods typically involve the condensation and cyclization of appropriately substituted pyridine (B92270) precursors.
Friedlander Condensation and its Optimized Variants
The Friedlander condensation is a cornerstone in the synthesis of quinolines and related nitrogen-containing heterocycles, including 1,8-naphthyridines. nih.govorganic-chemistry.org This reaction typically involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by a cyclodehydration. organic-chemistry.orgconnectjournals.com For the synthesis of 1,8-naphthyridines, a 2-aminonicotinaldehyde is a common starting material. nih.govacs.org
Recent advancements have focused on developing environmentally benign and scalable methods for 1,8-naphthyridine synthesis. A notable achievement is the development of a gram-scale synthesis of 1,8-naphthyridine derivatives via the Friedlander condensation in water. nih.govnih.govresearchgate.net This approach avoids the use of harsh reaction conditions, organic solvents, and expensive metal catalysts often associated with traditional methods. nih.govresearchgate.net For instance, the reaction of 2-aminonicotinaldehyde with acetone (B3395972) can be performed on a 10 mmol scale in water, yielding the desired 2-methyl-1,8-naphthyridine in high yield. acs.org This demonstrates the potential for large-scale, sustainable production of these important compounds. nih.govacs.org
Significant efforts have been directed towards optimizing the catalysts and solvents for the Friedlander condensation to enhance efficiency and greenness.
Choline (B1196258) Hydroxide (B78521) in Water: A groundbreaking development is the use of choline hydroxide (ChOH), a biocompatible and inexpensive ionic liquid, as a catalyst in water. nih.govnih.govresearchgate.net This system offers a metal-free and non-toxic alternative to conventional catalysts. nih.govacs.org The reaction of 2-aminonicotinaldehyde and acetone in water with just 1 mol% of choline hydroxide at 50 °C gives an excellent yield of 2-methyl-1,8-naphthyridine. nih.gov The efficiency of choline hydroxide is attributed to its ability to form hydrogen bonds with the reactants, which is crucial for the reaction to proceed in an aqueous medium. nih.gov
Ionic Liquids: Basic ionic liquids have also been explored as both catalysts and green solvents for the Friedlander reaction to produce 1,8-naphthyridine derivatives. nih.govacs.orgnih.gov For example, [Bmmim][Im] has shown remarkable catalytic activity. acs.orgnih.gov These ionic liquids can often be reused without a significant loss of catalytic activity, adding to the sustainability of the process. nih.gov
Other Catalysts: Other catalysts have also been investigated, including cerium(III) chloride heptahydrate (CeCl₃·7H₂O) under solvent-free grinding conditions and 1,4-diazabicyclo[2.2.2]octane (DABCO) under microwave irradiation. connectjournals.com Lewis acids such as SnCl₄, CuCl, TiCl₄, and P₂O₅ have also been employed, although these methods can sometimes suffer from low yields and long reaction times. researchgate.net
Table 1: Optimization of the Synthesis of 2-Methyl-1,8-naphthyridine
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Choline Hydroxide (1 mol%) | Water | 50 | 6 | 99 | nih.gov |
| 2 | Choline Hydroxide (1 mol%) | Water | Room Temp | 12 | 90 | acs.org |
| 3 | [Bmmim][Im] | Neat | 80 | 24 | - | nih.gov |
| 4 | CeCl₃·7H₂O | Solvent-free | Room Temp | - | High | connectjournals.com |
| 5 | DABCO | Solvent-free (MW) | - | a few minutes | 74-86 |
Data represents a selection of optimized conditions and may not be directly comparable due to variations in experimental setups.
The optimized Friedlander condensation has been successfully applied to a diverse range of substrates.
Substrate Scope: The reaction of 2-aminonicotinaldehyde has been shown to work well with various active methylene (B1212753) carbonyl compounds, including both acyclic and cyclic aliphatic and aromatic ketones. nih.govacs.org This allows for the synthesis of a wide array of substituted 1,8-naphthyridines with excellent yields, often exceeding 90%. nih.govacs.org
Regioselectivity: When unsymmetrical ketones are used, the Friedlander reaction can potentially lead to two different regioisomers. However, certain catalytic systems exhibit high regioselectivity. For instance, the use of cyclic secondary amine catalysts, particularly pyrrolidine (B122466) derivatives, has been shown to favor the formation of 2-alkyl-substituted products. princeton.edu The bicyclic pyrrolidine derivative, 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), is a highly reactive and regioselective catalyst, yielding 1,8-naphthyridines with up to 96:4 regioselectivity. princeton.eduorganic-chemistry.org Regioselectivity can also be influenced by reaction conditions such as the rate of substrate addition and temperature. princeton.edu In some ionic liquid systems, the reaction with unsymmetrical ketones has been reported to yield exclusive products in excellent yields. acs.org
Vilsmeier-Haack Cyclization Approaches for Halogenated 1,8-Naphthyridines
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. ambeed.comchemistrysteps.comwikipedia.org It involves the use of a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org This reagent is an electrophilic iminium salt. chemistrysteps.com
While direct examples for the synthesis of 5-Chloro-2-methyl-1,8-naphthyridine via a Vilsmeier-Haack cyclization are not prevalent in the provided context, the reaction is a known strategy for introducing formyl groups and can be a key step in building complex heterocyclic systems. ambeed.comorganic-chemistry.org The reaction can also facilitate cyclization in certain substrates. youtube.com For instance, an appropriately substituted precursor could undergo an intramolecular Vilsmeier-Haack reaction to form the second ring of the naphthyridine system. The presence of a halogenating agent like POCl₃ in the reaction mixture could potentially lead to the incorporation of a chlorine atom, although the specific regioselectivity would depend on the substrate and reaction conditions.
Gould-Jacobs Reaction for 1,8-Naphthyridine Formation
The Gould-Jacobs reaction is another classical method for the synthesis of quinolines and their derivatives, which can be adapted for the formation of 1,8-naphthyridines. wikipedia.org The reaction typically begins with the condensation of an aniline (B41778) derivative with an alkoxymethylenemalonic ester or a similar reactant. wikipedia.org This is followed by a thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline, which can be subsequently saponified and decarboxylated to yield a 4-hydroxyquinoline. wikipedia.org
For the synthesis of 1,8-naphthyridines, a substituted aminopyridine would be used in place of aniline. While specific details for the synthesis of this compound using this method are not provided in the search results, the Gould-Jacobs reaction represents a viable, albeit less direct, pathway. It has been noted that this reaction can be an alternative to the Friedlander condensation for preparing 4-hydroxy- nih.govacs.orgnaphthyridine-3-carbonitriles, which are useful intermediates for further chemical transformations. researchgate.net
Combes Reaction Methodologies
The Combes quinoline (B57606) synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.org This method can be adapted for the synthesis of 1,8-naphthyridines by substituting the aniline with a corresponding 2-aminopyridine (B139424). The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic substitution onto the pyridine ring, followed by dehydration to yield the aromatic 1,8-naphthyridine core. wikipedia.org The use of concentrated sulfuric acid is common as both a solvent and a catalyst for the cyclization step. wikipedia.org Modifications using a mixture of polyphosphoric acid (PPA) and alcohols have also been reported to act as effective dehydrating agents. wikipedia.org
Doebner and Doebner-Miller Reactions
The Doebner reaction and its variation, the Doebner-Miller reaction, are cornerstone methods for quinoline synthesis that are applicable to 1,8-naphthyridines.
The Doebner reaction involves the reaction of an aniline (or, in this context, a 2-aminopyridine), an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. wikipedia.org By using a 2-aminopyridine derivative, the reaction can be directed to form the corresponding 1,8-naphthyridine-4-carboxylic acid. The mechanism is thought to proceed via an initial aldol (B89426) condensation between the aldehyde and pyruvic acid, followed by a Michael addition of the aminopyridine. Subsequent cyclization and dehydration afford the final product. wikipedia.org
The Doebner-Miller reaction is a flexible method that uses α,β-unsaturated carbonyl compounds, which can be formed in situ from aldehydes or ketones. wikipedia.org When applied to 1,8-naphthyridine synthesis, a 2-aminopyridine reacts with the α,β-unsaturated carbonyl compound. The proposed mechanism involves a conjugate addition of the amine to the unsaturated system, followed by cyclization and an acid-catalyzed dehydration. wikipedia.orgyoutube.com Studies have shown that for the reaction to favor the formation of the 1,8-naphthyridine ring system, the electronic properties of the starting 2-aminopyridine are critical. The presence of electron-releasing groups on the pyridine ring enhances the nucleophilicity of the C-3 position, promoting the desired cyclization. oregonstate.edu Without such activation, cyclization might occur through the pyridine nitrogen, leading to different heterocyclic products. oregonstate.edu
Povarov Reaction and Intramolecular Cycloaddition Routes
The Povarov reaction, an example of an aza-Diels-Alder reaction, typically forms tetrahydroquinolines from an aniline, an aldehyde, and an activated alkene. Its adaptation to 1,8-naphthyridine synthesis would involve using a 2-aminopyridine as the amine component.
Intramolecular cycloaddition reactions provide a powerful route to complex heterocyclic systems. A notable example is the synthesis of 1,8-naphthyridines via an intramolecular aza-Wittig reaction followed by an electrocyclic ring closure. researchgate.net This strategy allows for the construction of the fused ring system in a controlled manner, leading to diverse and functionalized 1,8-naphthyridine structures.
Aza-Wittig Reaction for Diverse 1,8-Naphthyridine Structures
The Aza-Wittig reaction, which involves the reaction of an iminophosphorane with a carbonyl group, is a versatile tool for synthesizing nitrogen-containing heterocycles. wikipedia.org This methodology has been successfully applied to the synthesis of 1,8-naphthyridine derivatives. researchgate.net In a typical sequence, a suitably substituted pyridine-based iminophosphorane is reacted with a heterocumulene, such as an isocyanate. This triggers an aza-Wittig reaction followed by an in-situ electrocyclic ring closure to directly furnish the 1,8-naphthyridine scaffold. researchgate.netdntb.gov.ua This approach is valued for its efficiency and ability to introduce a variety of substituents onto the final heterocyclic product, with reported yields ranging from 60% to 97%. researchgate.net This reaction can also be integrated into one-pot, multi-step sequences for creating complex polycyclic systems. nih.gov
Advanced Synthetic Strategies and Innovations Applied to 1,8-Naphthyridines
Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental sustainability. These principles have driven the development of advanced strategies for constructing the 1,8-naphthyridine core.
One-Pot Multicomponent Reaction Protocols
One-pot multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single operation to form a product that incorporates portions of all reactants. Several such protocols have been developed for the synthesis of 1,8-naphthyridine derivatives. kthmcollege.ac.inosi.lv
A common and effective MCR involves the condensation of a 2-aminopyridine, an aromatic aldehyde, and an active methylene compound like malononitrile (B47326) or a cyanoacetate. jetir.orgorganic-chemistry.org These reactions are often performed at room temperature under mild conditions and can be catalyzed by various agents. For example, ammonium (B1175870) metavanadate has been used as a catalyst in methanol, affording yields of up to 89%. jetir.org Another approach uses N-bromosulfonamide as a Lewis acid catalyst. organic-chemistry.org
The Friedländer annulation, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is also a key reaction for 1,8-naphthyridine synthesis. nih.govrsc.org Innovations in this area include the use of water as a green solvent, catalyzed by a biocompatible ionic liquid like choline hydroxide (ChOH). acs.orgnih.gov This method allows for gram-scale synthesis with excellent yields (up to 99%) and highlights a move towards more environmentally benign synthetic procedures. nih.gov
Table 1: Examples of One-Pot Multicomponent Reactions for 1,8-Naphthyridine Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Aminopyridine | Aromatic Aldehyde | Malononitrile | Ammonium Metavanadate | Methanol | 89 | jetir.org |
| 2-Aminonicotinaldehyde | Acetone | - | Choline Hydroxide (ChOH) | Water | 99 | nih.gov |
| Substituted 2-Aminopyridine | Aldehyde | Malononitrile | N-Bromosulfonamide | Not Specified | Good | organic-chemistry.org |
| 2-Aminonicotinaldehyde | 1-Methylpiperidin-4-one | - | Choline Hydroxide (ChOH) | Water | 92 | nih.gov |
Dehydrogenation Methodologies for Aromatization
Many classical syntheses of 1,8-naphthyridines, such as the Doebner-Miller reaction, initially produce a partially or fully saturated intermediate, such as a tetrahydro-1,8-naphthyridine. oregonstate.edu The final and critical step in these syntheses is the aromatization of this intermediate to form the stable, fully aromatic 1,8-naphthyridine ring system.
This aromatization is often achieved through an oxidation or elimination step. In the course of the reaction mechanism, elimination of water or other small molecules can lead to the formation of the aromatic ring. wikipedia.org In some syntheses, a specific oxidizing agent is added to facilitate this dehydrogenation. Conversely, significant research has also been dedicated to the selective hydrogenation of 1,8-naphthyridines to produce their tetrahydro derivatives, which are valuable building blocks. nih.gov For instance, ruthenium diamine complexes have been used for the asymmetric hydrogenation of 2,7-disubstituted 1,8-naphthyridines. nih.gov Furthermore, strategies have been developed for the catalytic hydrogen transfer-mediated functionalization of 1,8-naphthyridines, which carefully controls the hydrogenation state to avoid over-reduction and allow for selective C-H functionalization. nih.gov The final rearomatization step in reactions like the Doebner-Miller synthesis is what ultimately drives the formation of the stable heterocyclic product. wikipedia.org
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-nitrogen bonds on the 1,8-naphthyridine scaffold. nih.gov These reactions offer a high degree of functional group tolerance and proceed under relatively mild conditions. nih.gov
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. nih.govyonedalabs.com This reaction is widely used to arylate or vinylate heterocyclic systems like this compound. The general catalytic cycle involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. yonedalabs.com
For the successful coupling of chloro-substituted heterocycles such as this compound, the choice of catalyst, ligand, base, and solvent system is critical. Electron-rich and sterically hindered phosphine (B1218219) ligands are often employed to facilitate the oxidative addition of the less reactive aryl chloride bond. A study on the Suzuki-Miyaura coupling of a structurally related 5-chloropyridinyl derivative highlighted the effectiveness of specific catalytic systems. researchgate.net The optimization of reaction conditions is crucial for achieving high yields and minimizing side reactions. researchgate.net
Table 1: Optimization of Suzuki-Miyaura Reaction Conditions for a Chloro-Heterocyclic Substrate
| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane/H₂O | No Product |
| 2 | Pd(dppf)₂Cl₂ | - | Na₂CO₃ | Dioxane/H₂O | No Product |
| 3 | Pd(OAc)₂ | XPhos | Na₂CO₃ | Dioxane/H₂O | 13 |
| 4 | Pd(OAc)₂ | XantPhos | Na₂CO₃ | Dioxane/H₂O | 25 |
| 5 | PdCl₂(dtbpf) | - | Na₂CO₃ | Dioxane/H₂O | 45 |
| 6 | PdCl₂(dtbpf) | - | K₂CO₃ | Dioxane/H₂O | 52 |
| 7 | PdCl₂(dtbpf) | - | Cs₂CO₃ | Dioxane/H₂O | 55 |
| 8 | PdCl₂(dtbpf) | - | Cs₂CO₃ | DMF | 67 |
| 9 | PdCl₂(dtbpf) | - | Cs₂CO₃ | DMA | 75 |
| 10 | PdCl₂(dtbpf) | - | Cs₂CO₃ | NMP | 80 |
Data adapted from a study on a related chloro-heterocyclic system. researchgate.net
The data demonstrates that a combination of a specialized palladium catalyst, such as PdCl₂(dtbpf), with a strong base like cesium carbonate in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) can provide high yields for the Suzuki-Miyaura coupling of chloro-heterocycles. researchgate.net These optimized conditions are highly relevant for the derivatization of this compound.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. ias.ac.in This reaction is particularly useful for introducing a wide range of amino functionalities at the 5-position of the 2-methyl-1,8-naphthyridine core. The choice of the palladium precursor and the phosphine ligand is crucial for the success of this transformation, especially with sterically demanding or electronically challenging substrates. ias.ac.in
In the context of heterocyclic compounds, the reaction conditions must be carefully optimized to avoid catalyst deactivation and substrate degradation. nih.gov For instance, the amination of 5-chloro-8-hydroxyquinoline (B194070) derivatives has been successfully achieved using specific palladium/ligand combinations. ias.ac.in The use of electron-rich, bulky phosphine ligands such as (2-biphenyl)di-tert-butylphosphine (Johnphos) often leads to higher yields. ias.ac.in
Table 2: Buchwald-Hartwig Amination of a Halogenated Quinoline with N-methylaniline
| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ | Johnphos (L1) | NaOtBu | Toluene (B28343) | 100 | 85 |
| 2 | Pd(OAc)₂ | Tri-tert-butylphosphine (L2) | NaOtBu | Toluene | 100 | 88 |
| 3 | Pd(OAc)₂ | Di-tert-butylneopentylphosphine (L3) | NaOtBu | Toluene | 100 | 93 |
Data adapted from a study on a related heterocyclic system. ias.ac.in
The results indicate that highly efficient C-N coupling can be achieved on a related heterocyclic system using a palladium acetate (B1210297) catalyst in combination with sterically hindered phosphine ligands and a strong, non-nucleophilic base. ias.ac.in Such conditions are expected to be translatable to the N-substitution of this compound with various primary and secondary amines.
The Stille cross-coupling reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups, and the organostannane reagents are often stable to air and moisture. wikipedia.org The reaction can be used to introduce alkyl, vinyl, aryl, and other organic fragments onto the 1,8-naphthyridine nucleus.
The Stille reaction has been successfully applied to the synthesis of complex molecules containing heterocyclic cores. wikipedia.orglibretexts.org For the derivatization of this compound, various organostannanes can be coupled at the 5-position. The reaction typically employs a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), and may be carried out in a non-polar solvent like toluene or a polar aprotic solvent like DMF.
Strategic Chlorination and Functional Group Introduction
The synthesis of this compound itself requires a strategic approach to introduce the desired functional groups onto the naphthyridine core. This often begins with the construction of the parent 2-methyl-1,8-naphthyridine ring system, followed by a selective chlorination step.
A common and efficient method for the synthesis of the 1,8-naphthyridine skeleton is the Friedländer annulation. wikipedia.orgnih.gov This reaction involves the condensation of a 2-aminopyridine derivative with a compound containing an activated methylene group, such as a ketone. For the synthesis of 2-methyl-1,8-naphthyridine, 2-aminonicotinaldehyde can be reacted with acetone in the presence of a base. nih.gov Recent advancements have shown that this reaction can be performed in high yield using choline hydroxide as a catalyst in water, offering a greener synthetic route. nih.govacs.org
Once the 2-methyl-1,8-naphthyridine core is synthesized, the introduction of a chlorine atom at the 5-position can be achieved through various chlorination methods. Electrophilic chlorination using reagents like N-chlorosuccinimide (NCS) in an acidic medium is a potential route. Alternatively, Vilsmeier-Haack type conditions, which involve the use of phosphorus oxychloride and dimethylformamide, can lead to both formylation and chlorination of the naphthyridine ring, as demonstrated in the synthesis of 2-chloro-3-formyl-1,8-naphthyridine derivatives. ekb.eg The specific conditions for the selective chlorination at the C5-position would require careful optimization to avoid the formation of other chlorinated isomers.
Mechanistic Investigations and Computational Studies of 1,8 Naphthyridine Reactivity
Elucidation of Reaction Mechanisms for 1,8-Naphthyridine (B1210474) Synthesis
The synthesis of the 1,8-naphthyridine scaffold is most commonly achieved through the Friedländer annulation, a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing an active methylene (B1212753) group. nih.govnih.gov This method is considered one of the simplest and highest-yielding approaches to this heterocyclic system. nih.gov
Recent research has focused on developing greener and more efficient variations of the Friedländer reaction. One notable advancement is the gram-scale synthesis of 1,8-naphthyridines in water, using an inexpensive and biocompatible ionic liquid, choline (B1196258) hydroxide (B78521) (ChOH), as a catalyst. nih.govacs.org This approach avoids the harsh reaction conditions, organic solvents, and expensive metal catalysts often required by traditional methods. nih.govresearchgate.net For instance, the synthesis of 2-methyl-1,8-naphthyridine from 2-aminonicotinaldehyde and acetone (B3395972) has been optimized using this aqueous, metal-free catalytic system, achieving excellent yields. nih.gov
The proposed mechanism for the ChOH-catalyzed reaction involves the catalyst acting as both a proton acceptor and a hydrogen-bond donor. nih.govresearchgate.net The reaction begins with the activation of the carbonyl group of the ketone (e.g., acetone) by the hydroxyl group of the choline cation via hydrogen bonding. Simultaneously, the hydroxide anion of the catalyst abstracts an α-hydrogen from the ketone, forming a nucleophilic intermediate. nih.govresearchgate.net This dual activation facilitates the subsequent steps of the condensation and cyclization, leading to the formation of the 1,8-naphthyridine ring.
Other synthetic strategies include the use of different catalytic systems, such as basic ionic liquids like [Bmmim][Im], which have also been shown to be effective for the Friedländer reaction. nih.govacs.org Furthermore, methods for the direct α-methylation of the 1,8-naphthyridine core using dimethyl sulfoxide (B87167) (DMSO) as a methyl source have been developed, offering a transition-metal-free pathway to derivatives like 2-methyl-1,8-naphthyridines. rsc.org
Table 1: Optimized Synthesis of 2-Methyl-1,8-naphthyridine via Friedländer Reaction nih.gov
| Entry | Catalyst (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | None | None | 50 | 6 | No Reaction |
| 2 | None | H₂O | 50 | 6 | No Reaction |
| 3 | ChOH (1) | None | 50 | 6 | Trace |
| 4 | ChOH (1) | H₂O | Room Temp. | 6 | 95 |
| 5 | ChOH (1) | H₂O | 50 | 6 | 99 |
Quantum Chemical Calculations for Reaction Pathway Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intricacies of reaction mechanisms at the molecular level. researchgate.netrsc.org These computational methods allow for the detailed analysis of electronic structures, the characterization of transient species like transition states, and the quantification of interactions that influence catalytic activity. rsc.orgmdpi.com
DFT calculations are employed to determine the energetics of intermediates and transition states along a proposed reaction pathway. researchgate.net For the synthesis of pyrrolo[1',5'-a]-1,8-naphthyridine derivatives, DFT calculations were used to study the relative energies of reaction intermediates, confirming the theoretical feasibility of the proposed synthetic mechanism. ias.ac.in For the target compound, 5-Chloro-2-methyl-1,8-naphthyridine, computational tools can predict key properties. For example, predicted Collision Cross Section (CCS) values, which relate to the molecule's size and shape in the gas phase, have been calculated for various adducts. uni.lu Such data are valuable for analytical characterization.
Table 2: Predicted Collision Cross Section (CCS) Values for this compound uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 179.03705 | 132.8 |
| [M+Na]⁺ | 201.01899 | 144.4 |
| [M-H]⁻ | 177.02249 | 134.9 |
| [M+NH₄]⁺ | 196.06359 | 152.6 |
| [M+K]⁺ | 216.99293 | 139.6 |
A critical aspect of mechanistic studies is the identification and characterization of transition states, which represent the highest energy point along a reaction coordinate. researchgate.net In the ChOH-catalyzed synthesis of 2-methyl-1,8-naphthyridine, DFT calculations were used to map the reaction pathway from reactants to products. researchgate.net The initial step, involving the abstraction of an α-hydrogen from acetone, proceeds through a transition state (TS-1) with a calculated barrier energy of only 3 kcal/mol. researchgate.net This low reaction barrier is attributed to the stabilization of the transition state through hydrogen bonding with the catalyst, a finding that explains the high efficiency of the reaction even at room temperature. researchgate.net Such computational analyses are invaluable for understanding catalyst performance and for the rational design of new catalytic systems. rsc.org
Noncovalent interactions, such as hydrogen bonds, play a pivotal role in catalysis by stabilizing transition states and reaction intermediates. acs.orgnih.govrsc.org The importance of these interactions in the aqueous synthesis of 1,8-naphthyridines has been elucidated using Noncovalent Interaction (NCI) plot analysis. nih.govacs.org This computational technique helps to visualize and distinguish between strong and weak interactions within a molecular system. acs.org For the Friedländer reaction catalyzed by choline hydroxide, NCI plots revealed a strong O-H···O=C hydrogen bond between the hydroxyl group of the choline cation and the carbonyl group of the reactant. acs.org This interaction is crucial for stabilizing the transition state, lowering the reaction barrier, and facilitating the high product yield observed experimentally. acs.orgresearchgate.net The ability of the ChOH catalyst to act as a hydrogen-bond donor is a key advantage over other catalysts and is essential for the reaction's success in water. nih.govresearchgate.net
Molecular Modeling and Simulation Approaches
Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. These methods are instrumental in studying the three-dimensional structures of compounds and understanding how their conformation influences their properties and interactions.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For 1,8-naphthyridine derivatives, understanding the preferred conformation is essential, as it can dictate how the molecule interacts with biological targets or other chemical species. While specific conformational analysis studies on this compound are not widely published, the techniques are broadly applied to this class of compounds. For example, molecular docking and molecular dynamics (MD) simulations are used to investigate the binding of 1,8-naphthyridine derivatives to protein active sites. rsc.org These simulations rely on an accurate understanding of the ligand's conformational possibilities. The stability and intermolecular interactions of these derivatives are explored through MD simulations, which can track the dynamic changes in conformation over time. rsc.org Such studies are foundational for the rational design of new molecules with specific functions. nih.gov
Ligand-Target Interaction Profiling via Molecular Docking and Dynamics (Focus on Methodological Aspects)
The exploration of 1,8-naphthyridine derivatives as potential therapeutic agents is significantly enhanced by computational techniques that predict and analyze their interactions with biological targets. Molecular docking and molecular dynamics (MD) simulations are principal in silico tools that provide profound insights into the binding mechanisms, affinity, and stability of these ligand-target complexes. These methods are crucial for rational drug design, allowing for the screening of virtual libraries and the optimization of lead compounds before their synthesis.
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. jbcpm.com This process involves preparing the 3D structures of both the ligand (e.g., a 1,8-naphthyridine derivative) and the receptor, often a protein crystal structure obtained from the Protein Data Bank (PDB). researchgate.net The methodology systematically evaluates various possible conformations of the ligand within the protein's active site, scoring them based on binding affinity. jbcpm.com Software such as AutoDock, Glide (from the Schrödinger suite), and PyRx are commonly employed for these studies. jbcpm.comrsc.org For instance, the Glide module of the Schrödinger software was used to analyze the binding pattern of a 1,8-naphthyridine-3-carbonitrile (B1524053) derivative in the active site of enoyl-ACP reductase (InhA) from M. tuberculosis (PDB ID: 4TZK). rsc.org Similarly, docking studies on other derivatives have been performed against targets like topoisomerase II and the human A2A adenosine (B11128) receptor. researchgate.netnih.gov The results of these docking analyses are typically quantified by a docking score and binding energy, which indicate the strength of the interaction. jbcpm.comnih.gov
The analysis of docking results reveals specific intermolecular interactions that stabilize the ligand-protein complex. These interactions primarily include hydrogen bonds, hydrophobic contacts, and C–H···π interactions. acs.org For example, in a study of a tetrahydropyrido derivative of naphthyridine with the human serotonin (B10506) transporter, hydrogen bonding was observed with residue S439, while hydrophobic contacts were established with I266, L443, and I172. acs.org In another investigation targeting CDK8, hydrogen bond interactions with the residue LYS52 were found to be critical for the activity of naphthyridine-based inhibitors. nih.gov
| 1,8-Naphthyridine Derivative | Protein Target | PDB ID | Docking Software | Key Findings/Interactions |
| ANA-12 (a 1,8-naphthyridine-3-carbonitrile derivative) | Enoyl-ACP reductase (InhA) | 4TZK | Glide (Schrödinger) | Evaluation of binding pattern in the active site. rsc.org |
| (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione | HER2 Kinase | Not Specified | Not Specified | Binding energy of -7.89 Kcal/mol; inhibition constant of 1.65 µM. figshare.com |
| 1-Ethyl-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridine-4(1H)-one (10c) | Human A2A Adenosine Receptor | Not Specified | Not Specified | Docking score of -8.407; MM-GBSA dG bind of -56.60 kcal/mol. nih.gov |
| N-(4-2-diethylaminoethoxyphenyl)-1-ethyl-7-methyl-4-oxo-1,4,4a,8a-tetrahydro-1,8-naphthyridine-3-carboxamide (13b) | Human A2A Adenosine Receptor | Not Specified | Not Specified | Docking score of -8.562; MM-GBSA dG bind of -64.13 kcal/mol. nih.gov |
| 2,7-dimethyl-1,8-naphthyridine derivative (8b) | Topoisomerase II | 4FM9 | Not Specified | Intercalation with DNA segment of the enzyme. researchgate.net |
| Tetrahydropyrido derivative of naphthyridine (10j) | Human Serotonin Transporter (hSERT) | 6AWO | Not Specified | H-bond with S439; hydrophobic contacts with I266, L443, I172. acs.org |
The stability of the complex during the simulation is a key indicator of a viable binding mode. nih.gov This stability is often quantified by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD value suggests that the ligand remains securely bound within the active site without causing significant disruption to the protein's structure. acs.org For example, MD simulations suggested that certain 1,8-naphthyridine derivatives would form a stable complex with the human A2A receptor, corroborating the initial docking results. nih.gov Similarly, a 100 ns MD simulation was used to confirm the stability and intermolecular interactions of a highly active anti-mycobacterial compound, ANA-12, with its target protein. rsc.org These simulations provide a rigorous validation of the docking poses and offer deeper mechanistic insights into the ligand-receptor recognition process. nih.gov
| Compound/Complex | Simulation Time | Software/Force Field | Key Methodological Aspect/Finding |
| ANA-12 with Enoyl-ACP reductase (InhA) | 100 ns | Not Specified | Investigated the stability, confirmation, and intermolecular interactions of the complex. rsc.org |
| Compounds 10c and 13b with Human A2A Receptor | Not Specified | Not Specified | Suggested the formation of a stable ligand-receptor complex. nih.gov |
| Naphthyridine and Isoquinoline Derivatives with CDK8 | Not Specified | Not Specified | Explored the binding mode and confirmed that hydrogen bond interaction with LYS52 significantly affects activity. nih.gov |
| Tetrahydropyrido derivative of naphthyridine (10j) with hSERT | Not Specified | Not Specified | Established that the compound binds to the active site without perturbing the secondary structure. acs.org |
Chemical Transformations and Derivatization Chemistry of the 1,8 Naphthyridine Core
Functional Group Interconversions and Substitutions on the 1,8-Naphthyridine (B1210474) Ring
The reactivity of the 1,8-naphthyridine ring allows for a variety of functional group interconversions and substitutions, enabling the synthesis of a wide range of derivatives. The inherent chemical properties of the scaffold, influenced by the nitrogen atoms, dictate the positions and types of possible modifications.
A common transformation involves the nucleophilic substitution of the chloro group at the 5-position. For instance, 5-chloro-2-morpholino-1,8-naphthyridine-4-carboxylic acid can be synthesized from 2-amino-4-chloropyridine, morpholine-4-formyl, and pyruvic acid. researchgate.netuobaghdad.edu.iq The chlorine atom can be displaced by various nucleophiles, such as amines and alkoxides, to introduce new functional groups and build molecular complexity. For example, reaction with N,N-diethylethylenediamine can lead to the corresponding 5-(N,N-diethylaminoethyl)amino derivative. researchgate.net Similarly, treatment with triethylene glycol in the presence of a base results in the substitution of the chlorine atom with the hydroxyl function of the glycol. uobaghdad.edu.iq
The methyl group at the 2-position also offers a site for functionalization. A transition metal-free α-methylation of 1,8-naphthyridine derivatives has been developed using dimethyl sulfoxide (B87167) (DMSO) as the methyl source, providing an efficient route to 2-methyl-1,8-naphthyridines. rsc.org
Introduction and Modification of Halogenated Moieties (e.g., Chlorination)
Halogenation is a key strategy for modifying the electronic properties and reactivity of the 1,8-naphthyridine core. khanacademy.org The introduction of halogen atoms, particularly chlorine and bromine, can serve as a handle for further synthetic transformations, such as cross-coupling reactions.
The synthesis of 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569) derivatives can be achieved through a Vilsmeier-Haack reaction of N-(pyridin-2-yl)acetamides with phosphorus oxychloride (POCl3) and dimethylformamide (DMF). researchgate.nettsijournals.com This reaction introduces a chloro group at the 2-position and a formyl group at the 3-position, providing two reactive sites for further derivatization.
Modification of existing halogen moieties is also a valuable synthetic tool. For example, the chlorine atom in 5-chloro-2-methyl-1,8-naphthyridine can be displaced by other halogens through halogen exchange reactions, although this is less commonly reported than nucleophilic substitution with other groups. Bromination of 1,7- and 1,8-naphthyridines in nitrobenzene (B124822) has been studied, indicating that direct halogenation of the naphthyridine ring is possible. acs.org
Cyclization and Ring-Forming Reactions for Expanded Systems
Cyclization and ring-forming reactions starting from 1,8-naphthyridine precursors are employed to construct more complex, polycyclic systems with potentially enhanced biological activities or unique photophysical properties. These reactions often involve the formation of new rings fused to the existing naphthyridine scaffold.
One approach involves the reductive cyclization of suitably substituted precursors. For example, the reductive cyclisation of ethyl 2-nitro-3-pyridylmethylenemalonate has been investigated as a route to 1,8-naphthyridines. rsc.org Another strategy is intramolecular nucleophilic cyclisation, such as that of 3-(3-pyridyl)-2-phenylpropylamine. rsc.org
The formyl group in 2-chloro-1,8-naphthyridine-3-carbaldehyde can participate in cyclization reactions. For instance, treatment with sodium azide (B81097) in ethanol (B145695) can lead to the formation of a fused tetrazolo[1,5-a] nih.govnih.govnaphthyridine system. researchgate.net
Heterocycle Fusion Strategies (e.g., Chromeno, Quinolino, Thieno/Furo[2,3-c]naphthyridines)
Fusing other heterocyclic rings onto the 1,8-naphthyridine framework is a powerful strategy for creating novel chemical entities with diverse properties. This approach has led to the synthesis of various fused systems, including chromeno-, quinolino-, and thieno/furo-annulated naphthyridines.
The Friedländer annulation is a classic and versatile method for constructing quinoline (B57606) and, by extension, 1,8-naphthyridine rings. acs.orgrsc.orgnih.gov This reaction involves the condensation of a 2-aminoaryl (or heteroaryl) aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. For example, the reaction of 2-aminonicotinaldehyde with various ketones can yield substituted 1,8-naphthyridines. acs.org This methodology can be extended to synthesize fused systems by using appropriate starting materials.
The synthesis of fused benzo[b] nih.govnih.govnaphthyridine derivatives has been achieved through a three-component reaction of an enhydrazinoketone, an aromatic aldehyde, and a malononitrile (B47326) dimer. researchgate.net This tandem Knoevenagel–Michael reaction followed by intramolecular cyclizations leads to the formation of the fused polycyclic system. researchgate.net
Diversification via Knoevenagel Condensation and Chalcone (B49325) Formation
Knoevenagel condensation and subsequent chalcone formation are important reactions for extending the side chains of the 1,8-naphthyridine core, often leading to compounds with significant biological activity. wikipedia.org
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.orgyoutube.com In the context of 1,8-naphthyridines, the formyl group of 2-chloro-3-formyl-1,8-naphthyridine is a key reactant. It can be condensed with various active methylene (B1212753) compounds to introduce new carbon-carbon double bonds and functional groups.
This condensation is often a precursor to chalcone synthesis. Chalcones, or α,β-unsaturated ketones, can be prepared by the Claisen-Schmidt condensation of an aldehyde with a ketone. For instance, 2-chloro-3-formyl-1,8-naphthyridine can be reacted with acetophenones, acetylindoles, acetylfurans, and acetylpyridines to yield the corresponding chalcones. ekb.eg These chalcones can then undergo further reactions, such as iodination or bromination, to introduce additional functionality. ekb.eg
Synthesis of Sulfur-Containing 1,8-Naphthyridine Derivatives (e.g., Thiazolidinones, Thioureas)
The incorporation of sulfur-containing heterocycles, such as thiazolidinones and thioureas, into the 1,8-naphthyridine scaffold can lead to compounds with interesting pharmacological profiles. nih.gov
The synthesis of such derivatives often starts from a 1,8-naphthyridine bearing a reactive functional group, like an amine or a carbohydrazide (B1668358). For example, 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carbohydrazide can serve as a starting material. researchgate.net This carbohydrazide can be reacted with various reagents to introduce sulfur-containing moieties.
While specific examples starting directly from this compound are not prevalent in the provided search results, the general strategies can be applied. For instance, converting the chloro group to an amino group would provide a handle for reaction with isothiocyanates to form thioureas. Similarly, reaction of a naphthyridine-based amine with a mercaptoacetic acid derivative could lead to thiazolidinones. The reaction of 2-chloro-3-formyl-1,8-naphthyridine with thiosemicarbazide (B42300) would yield a thiosemicarbazone, which could be a precursor to other sulfur-containing heterocycles.
Formation of Nitrogen-Containing Derivatives (e.g., Sulfonamides, Oxadiazoles, Spiro-β-Lactams)
The introduction of other nitrogen-containing heterocycles and functional groups is a major area of derivatization for the 1,8-naphthyridine core. rsc.org
Sulfonamides: These can be prepared by reacting a 1,8-naphthyridine derivative containing an amino group with a sulfonyl chloride. nih.gov Alternatively, the synthesis can proceed through the reaction of an aryl or heteroaryl halide with a source of sulfur dioxide followed by an amine. nih.gov
Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from 1,8-naphthyridine-3-carbohydrazides. For example, reacting the carbohydrazide with carbon disulfide in the presence of a base can lead to an oxadiazole-thione derivative.
Spiro-β-Lactams: The synthesis of spiro-β-lactams fused to the 1,8-naphthyridine ring is a more complex transformation. While not explicitly detailed for this compound, these structures are generally formed through [2+2] cycloaddition reactions of an imine with a ketene (B1206846). A 1,8-naphthyridine derivative could be modified to contain either the imine or the ketene precursor.
The reaction of 6-nitro-2-morpholino-1,8-naphthyridine-4-carboxylic acid can be reduced to the corresponding amine, which can then be acylated to introduce further nitrogen-containing groups. uobaghdad.edu.iq Additionally, 2-chloro-1,8-naphthyridine-3-carbaldehyde can be condensed with hydrazine (B178648) hydrate (B1144303) to form a hydrazone, which can be a precursor for other nitrogen-containing heterocycles. researchgate.net
Applications of 1,8 Naphthyridine Derivatives in Advanced Chemical Sciences
Coordination Chemistry and Metal Complexation of 1,8-Naphthyridine (B1210474) Ligands
The 1,8-naphthyridine framework, with its two nitrogen centers held in a specific geometry, serves as an exceptional building block for ligands in coordination chemistry. scirp.org It is particularly effective as a binucleating ligand, capable of holding two metal ions in close proximity, which can facilitate cooperative interactions and unique reactivity. acs.orgscirp.org
Ligand Design and Synthesis for Specific Metal Binding Sites
The versatility of the 1,8-naphthyridine core allows for extensive functionalization to create ligands with precisely tailored properties for binding specific metals. researchgate.netacs.org Researchers have developed synthetic routes to produce multidentate ligands where the 1,8-naphthyridine unit acts as a bridging scaffold. acs.org By attaching various donor arms to the naphthyridine backbone, such as pyridyl or phosphino (B1201336) groups, ligands with specific coordination pockets can be designed. acs.orgnih.gov
For instance, 2,7-disubstituted-1,8-naphthyridines have been synthesized with pyridyl donor motifs to create hexa- and octadentate ligands like Np{CH₂N(CH₂Py)₂}₂ (BPMAN) and Np(CRPy₂)₂ (DPEN). acs.org These designs allow for the formation of stable dimetallic complexes with controlled metal-to-metal distances and geometries. acs.org Another strategy involves creating unsymmetrical ligands to facilitate the synthesis of heterobimetallic complexes, such as those containing Cu/Zn, Ni/Fe, and Cu/Mo pairs. nih.gov The development of these sophisticated ligands is crucial for exploring metal-metal cooperativity, which is vital for designing advanced catalysts and functional materials. nih.gov
Formation of Mononuclear and Dinuclear Metal Complexes (e.g., Cu(I), Pb(II), Mo, Ru, Ir)
The 1,8-naphthyridine moiety is a versatile ligand capable of forming both mononuclear and dinuclear metal complexes with a wide array of transition metals. acs.org The two nitrogen atoms can bind to a single metal center or, more commonly, bridge two metal centers, making them ideal dinucleating ligands. acs.org This bridging capability allows for the assembly of bimetallic cores that are central to novel catalytic and electronic properties. nih.gov
A variety of metal complexes have been synthesized using 1,8-naphthyridine and its derivatives. These include complexes with first-row transition metals like Mn, Fe, Co, Ni, and Cu, as well as heavier elements like Ru, Rh, and Ir. nih.gov For example, dicopper(II) complexes have been prepared by treating a bis-TPA dinucleating ligand based on 1,8-naphthyridine with copper(II) triflate. acs.org Similarly, dinuclear ruthenium complexes have been synthesized where ligands such as 2,7-dichloro-1,8-naphthyridine (B19096) coordinate to two ruthenium atoms. The table below summarizes some examples of metal complexes formed with 1,8-naphthyridine-based ligands.
| Ligand Type | Metal Ion(s) | Complex Type | Key Feature | Reference |
|---|---|---|---|---|
| 2,7-[bis(2-pyridylmethyl)aminomethyl]-1,8-naphthyridine (BPMAN) | Cu(II) | Dinuclear | Features a [Cu₂(BPMAN)(μ-OH)]³⁺ core. | acs.org |
| 2,7-dichloro-1,8-naphthyridine (dcnapy) | Ru | Dinuclear | Ligand coordinates to two ruthenium atoms. | |
| 1,8-Naphthyridine-based dinucleating ligands (BPEAN, BEPEAN) | Fe(II), Fe(III) | Dinuclear | Forms (μ-oxo)diiron(III) cores as models for hemerythrin. | |
| 2,7-bis(di(2-pyridyl)fluoromethyl)-1,8-naphthyridine (DPFN) | First-row transition metals | Dinuclear | Enforces pseudo-octahedral geometries with metal-metal distances from 2.78 to 3.24 Å. | |
| Tris(7-naphthyridyl)methane derivatives | Cu(I), Pb(II) | Mononuclear | Demonstrates the versatility of naphthyridine derivatives in complex formation. | |
| 2-ferrocenyl-1,8-naphthyridine (FcNP) | Pd(II) | Mononuclear | Forms a PdCl₂FcNP complex used in catalysis. | acs.org |
Structural Characterization of Metal-Naphthyridine Complexes
For example, the X-ray crystal structure of a dicopper(II) complex with the BPMAN ligand revealed a [Cu₂(BPMAN)(μ-OH)]³⁺ cation, confirming the dinucleating role of the ligand and the presence of a bridging hydroxide (B78521). acs.org In another study, a novel dinuclear ruthenium–1,8-naphthyridine catalyst was synthesized and characterized by X-ray analysis, which proved essential for understanding its catalytic activity. The structural characterization of mononuclear Cu(I) complexes with a 1,8-naphthalimide (B145957) containing ligand showed a seesaw geometry around the copper center. The rigidity and defined coordination pocket of ligands like 2,7-bis(di(2-pyridyl)fluoromethyl)-1,8-naphthyridine (DPFN) enforce pseudo-octahedral geometries around the metal centers, with metal-metal distances that can be precisely measured. These structural details are fundamental for rational ligand design and for correlating structure with catalytic performance or other functional properties.
Catalytic Applications of Metal-Naphthyridine Complexes (e.g., Methoxycarbonylation)
The unique ability of 1,8-naphthyridine ligands to support bimetallic centers has made their metal complexes highly promising as catalysts for a range of chemical transformations. These complexes have shown activity in oxidation, hydrogenation, and carbon-carbon bond-forming reactions.
A notable application is in the methoxycarbonylation of olefins. A palladium complex incorporating the 2-ferrocenyl-1,8-naphthyridine (FcNP) ligand, specifically PdCl₂FcNP, has been shown to catalyze the methoxycarbonylation of styrene. acs.org This demonstrates the potential of these systems in fine chemical synthesis. Furthermore, research groups have explored palladium complexes with ferrocene (B1249389) derivatives containing nitrogen and phosphine (B1218219) ligands for the same reaction.
Beyond methoxycarbonylation, ruthenium-naphthyridine complexes have been developed as active and stable catalysts for the oxidation of alcohols and the epoxidation of alkenes like stilbene (B7821643) and cyclooctene. Ruthenium complexes bearing NNN tridentate ligands have also been tested for the catalytic transfer hydrogenation of ketones, with some carbonyl complexes showing high selectivity. The design of these catalysts often leverages the cooperative effects between the two metal centers held by the naphthyridine scaffold.
Ruthenium Polypyridyl Complexes for Energy and Electron Transfer Studies
Ruthenium polypyridyl complexes are renowned for their rich photophysical and electrochemical properties, making them ideal for studies of energy and electron transfer. Incorporating 1,8-naphthyridine units into these complexes introduces new functionalities and allows for the construction of sophisticated systems for sensing and photochemistry.
A novel ruthenium(II) polypyridyl complex featuring a bridging 1,8-naphthyridine ligand was designed as a highly selective and sensitive fluorescent chemosensor for Cu²⁺ and Fe³⁺ ions. The quenching of the complex's luminescence upon binding these ions is attributed to a photoinduced electron transfer (PET) process, highlighting the role of the naphthyridine bridge in mediating electronic communication. Other studies have focused on designing bi acs.orgnaphthyridine ligands within Ru(II) polypyridyl aquo complexes to act as potential mediators for photooxidation, exploring the metal-to-ligand charge transfer (MLCT) to the binap ligand. The quenching of excited states in ruthenium bipyridyl complexes can proceed via either energy transfer to generate singlet oxygen or electron transfer to form a superoxide (B77818) radical, processes that are fundamental to photodynamic therapy and photocatalysis.
Supramolecular Chemistry and Self-Assembly with 1,8-Naphthyridine Derivatives
Supramolecular chemistry involves the design and synthesis of complex chemical systems formed by the association of molecules through non-covalent interactions. The rigid structure and hydrogen-bonding capabilities of 1,8-naphthyridine derivatives make them excellent building blocks for creating ordered, self-assembled nanostructures.
One study found that the fluorophore 7-(3,4-dimethoxyphenyl)-2-ethoxy-4-phenyl-1,8-naphthyridine-3-carbonitrile can spontaneously self-organize into diverse one-dimensional (1D) crystalline nanostructures, such as nanowires and nanodendrons. This self-assembly occurs in the liquid phase, and the resulting aggregation is responsible for the material's fluorescence in the solid state. The specific packing is guided by intermolecular forces, demonstrating how the molecular design of a single 1,8-naphthyridine derivative can dictate its macroscopic structure and properties. This ability to form well-defined aggregates opens up applications in materials science, particularly in the development of organic electronics and sensors.
Design and Synthesis of Helical Foldamers and Macrocyclic Architectures
The development of artificial molecular strands, or foldamers, that adopt predictable, stable secondary structures like helices is a significant goal in supramolecular chemistry. The 1,8-naphthyridine unit has been successfully incorporated into such designs to create helical foldamers and macrocycles. Researchers have synthesized a family of foldamers and macrocycles based on 1,8-naphthyridine and pyrimidine (B1678525) units. nih.gov These molecules are designed so that their internal cavity is large enough to accommodate guest ions. The synthesis of these complex structures leverages the defined geometry of the naphthyridine core to guide the folding of molecular chains into specific helical or cyclic conformations. nih.gov This approach is of great interest for understanding the conformational behavior of biological molecules and for designing artificial structures with desired shapes and functions. nih.gov
Cation Recognition and Binding Studies
A key application of these specially designed 1,8-naphthyridine-based architectures is in the field of molecular recognition. The nitrogen atoms within the naphthyridine units create a cavity that is well-suited for binding cations. Studies have shown that these helical and macrocyclic structures can act as receptors for various ionic substrates. nih.gov
The binding of guests within the central cavity has a notable impact that extends to the exterior of the molecule, influencing its interactions with the surrounding environment. nih.gov Key research findings in this area include:
Alkali Cation Binding : One-turn helices and macrocycles incorporating the 1,8-naphthyridine moiety have been shown to bind alkali cations. This binding event can promote the formation of larger supramolecular structures, such as fibrils and aggregates. nih.gov
This ability to control the conformation and assembly of molecular strands through cation binding provides a pathway for designing more complex and functional systems. nih.gov
Applications in Materials Science and Interface Chemistry
The versatility of the 1,8-naphthyridine scaffold extends into materials science, where its derivatives are explored for applications ranging from optical sensors to protective coatings.
Development of Fluorescent Sensing Materials
1,8-Naphthyridine derivatives have been developed as highly selective and sensitive fluorescent chemosensors for detecting metal ions. These sensors exploit the coordination of the target ion with the naphthyridine nitrogen atoms, which modulates the photophysical properties of the molecule, leading to a change in fluorescence.
An N-Boc-L-proline modified 1,8-naphthyridine was designed as a chemosensor that exhibits a significant increase in fluorescence intensity specifically in the presence of Zinc (II) ions, allowing for rapid visual detection. nih.gov This sensor was notably able to distinguish Zn(II) from Cd(II), which often have similar chemical properties. nih.gov Another novel fluorescent chemodosimeter based on a 1,8-naphthyridine-pyridyl ethene structure demonstrates high selectivity for both Zn(2+) and Cu(2+). nih.gov The detection mechanism involves a metal-catalyzed hydrolysis of acetamino groups, which results in distinct fluorescence responses: a dual-emission for Zn(2+) and an "ON-OFF" signal for Cu(2+). nih.gov
Table 1: 1,8-Naphthyridine Based Fluorescent Chemosensors
| Sensor Structure | Target Ion(s) | Detection Mechanism | Observed Response | Reference |
|---|---|---|---|---|
| N-Boc-L-proline modified 1,8-naphthyridine | Zn(II) | Chelation Enhanced Fluorescence (CHEF) | Significant fluorescence enhancement | nih.gov |
Investigation as Components in Molecular Electronic Devices
The favorable electronic properties of 1,8-naphthyridine derivatives, including high electron affinities, have led to their investigation as materials for molecular electronic devices. Specifically, n-type conjugated oligomers containing the 1,8-naphthyridine core have been synthesized and tested as emitters in Organic Light-Emitting Diodes (OLEDs). These materials exhibit high fluorescence quantum yields in both solution and solid states and possess high thermal stability, with decomposition temperatures around 380–400 °C.
OLEDs fabricated using these naphthyridine-based compounds as a single-layer emitter have demonstrated good performance, producing yellow to white-pink light.
Table 2: Performance of 1,8-Naphthyridine Based OLEDs
| Emitter Type | Maximum Brightness | Maximum Current Efficiency | Reference |
|---|---|---|---|
| Yellow Emitter | 250 cd/m² | 1.2 cd/A |
These results highlight the potential of this class of n-type conjugated oligomers as both emitters and electron-transport materials for developing high-performance OLEDs.
Corrosion Inhibition Studies
The ability of organic molecules containing heteroatoms like nitrogen to adsorb onto metal surfaces makes them effective corrosion inhibitors. Derivatives of 1,8-naphthyridine have been investigated for their ability to protect various types of steel in acidic environments, which are common in industrial processes such as acid pickling and cleaning. psgcas.ac.innih.gov
Studies have consistently shown that 1,8-naphthyridine compounds are effective corrosion inhibitors for mild steel and Q235 steel in hydrochloric acid (HCl) solutions. psgcas.ac.innih.govresearchgate.net The inhibition mechanism involves the adsorption of the naphthyridine molecules onto the steel surface, forming a protective film that blocks the corrosive medium. psgcas.ac.innih.gov Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), confirm that these compounds typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. psgcas.ac.innih.govresearchgate.net
The inhibition efficiency generally increases with the concentration of the inhibitor. psgcas.ac.inresearchgate.net The adsorption process for these compounds on the steel surface has been found to follow the Langmuir adsorption isotherm. psgcas.ac.inresearchgate.net The high efficiency is attributed to the presence of electron-rich centers (nitrogen atoms) and the π-electrons of the naphthyridine ring system, which facilitate strong adsorption onto the metal. psgcas.ac.in
Table 3: Corrosion Inhibition Efficiency of Select 1,8-Naphthyridine Derivatives
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (η%) | Method | Reference |
|---|---|---|---|---|---|---|
| [1,8-Nap][CETSA] | Q235 Steel | 1 M HCl | 1 mM | 96.95% | Weight Loss | nih.gov |
| Inhibitor N1 | Mild Steel | 1 M HCl | 0.3 mM | 98.07% | Not Specified | psgcas.ac.in |
| Inhibitor N3 | Mild Steel | 1 M HCl | 0.3 mM | 99.21% | Not Specified | psgcas.ac.in |
Conclusion and Future Research Directions
Summary of Key Advancements in 5-Chloro-2-methyl-1,8-naphthyridine Research
Research into this compound has primarily centered on its utility as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The 1,8-naphthyridine (B1210474) core is a recognized pharmacophore present in numerous antibacterial and anticancer agents. wikipedia.orgnih.gov The introduction of a chloro group at the 5-position and a methyl group at the 2-position provides a unique electronic and steric profile, influencing the molecule's reactivity and biological interactions.
Key advancements have been seen in the development of synthetic protocols to access this and related substituted 1,8-naphthyridines. Furthermore, its derivatives have been explored for various biological activities, contributing to the broader understanding of the structure-activity relationships within the 1,8-naphthyridine class of compounds. researchgate.netrsc.org
Challenges and Opportunities in Synthetic Methodology
The synthesis of substituted 1,8-naphthyridines, including this compound, often relies on classical methods such as the Friedländer synthesis. nih.govacs.org This reaction typically involves the condensation of a 2-aminonicotinaldehyde or a related precursor with a carbonyl compound containing an active methylene (B1212753) group. acs.orgrsc.org
Challenges:
A significant challenge in the synthesis of asymmetrically substituted 1,8-naphthyridines is achieving high regioselectivity. The precise placement of the chloro and methyl groups at the C5 and C2 positions, respectively, requires careful selection of starting materials and reaction conditions to avoid the formation of undesired isomers. researchgate.net Traditional synthetic routes can sometimes require harsh conditions, leading to lower yields and the generation of waste, which presents an environmental challenge. acs.org
Opportunities:
There is a considerable opportunity for the development of more efficient and greener synthetic methodologies. rsc.orgworktribe.com Recent advancements in catalysis, including the use of ionic liquids and metal-free catalysts, offer promising avenues for milder and more selective syntheses of 1,8-naphthyridine derivatives. acs.org The development of one-pot, multi-component reactions also presents an opportunity to increase synthetic efficiency and reduce the number of purification steps. Furthermore, transition metal-free C-H activation and methylation strategies, which have been explored for other aza-aromatic systems, could provide novel and direct routes to 2-methyl-1,8-naphthyridine derivatives. rsc.org
Untapped Potential in Coordination Chemistry and Supramolecular Architectures
The 1,8-naphthyridine framework, with its two nitrogen atoms in close proximity, is an excellent binucleating ligand capable of coordinating to a variety of metal centers. wikipedia.org This property opens up a vast and relatively unexplored area for this compound.
The electronic properties of the substituents on the naphthyridine ring play a crucial role in modulating the coordination properties of the ligand. The electron-withdrawing nature of the chlorine atom at the 5-position and the electron-donating effect of the methyl group at the 2-position will influence the electron density on the nitrogen atoms, thereby affecting the strength and nature of the metal-ligand bonds. This tailored electronic environment could lead to the formation of novel coordination complexes with unique catalytic, photophysical, or magnetic properties.
Beyond discrete coordination complexes, there is significant untapped potential in the use of this compound in the design of supramolecular architectures. The planar nature of the naphthyridine ring, combined with the potential for hydrogen bonding and π-π stacking interactions, makes it an attractive building block for self-assembling systems. The chloro and methyl groups can be further functionalized to introduce specific recognition sites, enabling the construction of intricate and functional supramolecular structures such as molecular cages, polymers, and metal-organic frameworks (MOFs).
Prospects for Computational Chemistry in Predicting 1,8-Naphthyridine Reactivity and Interactions
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for understanding and predicting the properties and reactivity of organic molecules. nih.govias.ac.in
For this compound, DFT calculations can provide valuable insights into its electronic structure, including the distribution of electron density, frontier molecular orbital energies (HOMO-LUMO), and electrostatic potential maps. nih.gov This information is crucial for predicting the most likely sites for electrophilic and nucleophilic attack, thus guiding synthetic efforts. nih.govnih.gov
Furthermore, computational methods can be employed to predict the binding affinity and mode of interaction of this compound and its derivatives with biological targets such as enzymes and receptors. nih.govrsc.org Molecular docking and molecular dynamics simulations can help to elucidate the key interactions at the molecular level, providing a rational basis for the design of new and more potent therapeutic agents. rsc.org In the realm of coordination chemistry, computational studies can predict the stability and electronic properties of metal complexes, aiding in the design of new catalysts and functional materials. chemrxiv.org
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 5-Chloro-2-methyl-1,8-naphthyridine derivatives?
- Methodological Answer : Synthesis typically involves cyclocondensation of β-alkoxyvinyl trifluoromethyl ketones with 2,6-diaminopyridine (2,6-DAP) under reflux conditions. Temperature control (e.g., −78°C for lithiation steps) and solvent selection (e.g., dry THF) are critical to avoid side reactions . Purification often employs column chromatography with petroleum ether:ethyl acetate (96:4) mixtures .
Q. How can researchers characterize this compound derivatives?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 551–569 M⁺) and isotopic patterns for chlorine .
- NMR : Analyze ¹H and ¹³C NMR shifts (e.g., δ 8.05–7.34 ppm for aromatic protons, δ 167.66 ppm for carbonyl carbons) .
- Melting Point : Validate purity (e.g., 151–181°C for crystalline derivatives) .
Q. What crystallization strategies improve yield for 1,8-naphthyridine derivatives?
- Methodological Answer : Slow evaporation from methanol or ethyl acetate at low temperatures (0–4°C) enhances crystal formation. Planarity of the naphthyridine core (dihedral angles ~3.08°) promotes π–π stacking, aiding crystallization .
Advanced Research Questions
Q. How does regioselectivity impact functionalization of this compound?
- Methodological Answer : The chloro and methyl substituents direct electrophilic substitution. For example:
- Chlorine : Activates C3/C5 positions for nucleophilic attack (e.g., hydrazine substitution at C7 ).
- Methyl : Stabilizes radical intermediates in photochemical reactions. Use DFT calculations to predict reactive sites .
Q. What structural insights can X-ray crystallography provide for 1,8-naphthyridine derivatives?
- Methodological Answer : X-ray diffraction reveals bond lengths (e.g., C1–C2 = 1.7392 Å) and dihedral angles (e.g., 72.51° between naphthyridine and phenyl rings), critical for modeling drug-receptor interactions . Refinement protocols should include riding H-atoms with Uiso = 1.2–1.5 × Ueq(parent) .
Q. How can researchers resolve contradictions in cytotoxicity data for 1,8-naphthyridine derivatives?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., MCF7 cell line assays) may arise from:
- Solubility : Use DMSO stock solutions ≤0.1% to avoid solvent toxicity .
- Assay Type : Compare MTT, SRB, and apoptosis assays to differentiate cytostatic vs. cytotoxic effects .
Q. What are the challenges in scaling up halogenation reactions for chloro-naphthyridines?
- Methodological Answer : Chlorolysis of naphthyridinones with POCl₃ requires strict anhydrous conditions. Side reactions (e.g., phosphoester formation) can be mitigated by adding PCl₅ or DMF as catalysts . Monitor reaction progress via TLC (Rf ~0.3 in hexane:EtOAc) .
Data-Driven Research Design
Q. How to design experiments for analyzing substituent effects on biological activity?
- Methodological Answer :
- Variable Control : Synthesize analogs with substituents at C2 (methyl), C5 (chloro), and C7 (aryl).
- Biological Testing : Use dose-response curves (0.1–100 μM) and molecular docking (PDB: 1MCF) to correlate structure-activity relationships .
Q. What computational methods predict the pharmacokinetic properties of 1,8-naphthyridines?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
